Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate

Catalog No.
S13971717
CAS No.
M.F
C17H24O4
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate

Product Name

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate

IUPAC Name

diethyl 2-[(2S)-2-(4-methylphenyl)propyl]propanedioate

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C17H24O4/c1-5-20-16(18)15(17(19)21-6-2)11-13(4)14-9-7-12(3)8-10-14/h7-10,13,15H,5-6,11H2,1-4H3/t13-/m0/s1

InChI Key

TXJBXKONOCWPEM-ZDUSSCGKSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C1=CC=C(C=C1)C)C(=O)OCC

Isomeric SMILES

CCOC(=O)C(C[C@H](C)C1=CC=C(C=C1)C)C(=O)OCC

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate is an organic compound that belongs to the class of malonic acid derivatives. Its molecular formula is C14H18O4C_{14}H_{18}O_{4}, and it features a diethyl ester of malonic acid with a p-tolyl group attached to the second carbon of the malonate backbone. The compound is characterized by its distinct structure, which includes two ethyl groups and a p-tolyl substituent, contributing to its unique chemical properties and potential applications in various fields.

Typical of esters and malonates, including:

  • Ester Hydrolysis: The ester groups can be hydrolyzed to yield malonic acid derivatives, typically under acidic or basic conditions.
  • Alkylation: The active methylene group in the malonate can be deprotonated and subsequently alkylated with various electrophiles, leading to substituted acetic acids.
  • Claisen Condensation: This reaction can occur between diethyl (S)-2-(2-(p-Tolyl)propyl)malonate and another ester or carbonyl compound to form β-keto esters.
  • Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of catalysts.

Research into the biological activity of diethyl (S)-2-(2-(p-Tolyl)propyl)malonate suggests potential pharmacological properties. Compounds derived from malonates are often studied for their ability to interact with biological targets, including enzymes and receptors. While specific studies on this compound may be limited, similar malonate derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory agents and other pharmaceuticals.

The synthesis of diethyl (S)-2-(2-(p-Tolyl)propyl)malonate typically involves several key steps:

  • Esterification: Malonic acid is reacted with ethanol in the presence of an acid catalyst to form diethyl malonate.
  • Alkylation: The active methylene group of diethyl malonate is deprotonated using a strong base (e.g., sodium ethoxide), followed by alkylation with 2-(p-tolyl)propyl bromide or another suitable electrophile.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and drugs.
  • Agricultural Chemicals: It may be utilized in the development of agrochemicals due to its potential biological activity.
  • Chemical Synthesis: The compound is valuable in organic synthesis as a building block for more complex molecules.

Studies on the interactions of diethyl (S)-2-(2-(p-Tolyl)propyl)malonate with biological systems are essential for understanding its potential therapeutic effects. Interaction studies typically involve assessing how the compound affects enzyme activity, receptor binding, or cellular pathways. Such studies help elucidate its mechanism of action and potential side effects.

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate shares structural similarities with other malonate derivatives. Here are several comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethyl MalonateC6H10O4C_{6}H_{10}O_{4}Simple diethyl ester without aromatic substitution
Diethyl 2-(4-Methoxyphenyl)malonateC14H18O4C_{14}H_{18}O_{4}Contains a methoxy group on the phenyl ring
Diethyl 2-(3-Nitrophenyl)malonateC14H17NO4C_{14}H_{17}NO_{4}Contains a nitro group, affecting reactivity
Diethyl 2-(4-Methylphenyl)malonateC14H18O4C_{14}H_{18}O_{4}Similar structure but with a different substituent

Uniqueness

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity compared to other similar compounds. The presence of the p-tolyl group may enhance lipophilicity and alter interaction profiles with biological targets, making it a subject of interest for further research in medicinal chemistry.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

292.16745924 g/mol

Monoisotopic Mass

292.16745924 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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